molecular formula C11H13N3O2 B12358714 6-Amino-3-methyl-1-phenyl-1,3-diazinane-2,4-dione

6-Amino-3-methyl-1-phenyl-1,3-diazinane-2,4-dione

Cat. No.: B12358714
M. Wt: 219.24 g/mol
InChI Key: CIAUBFMVVUKXMD-UHFFFAOYSA-N
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Description

6-Amino-3-methyl-1-phenyl-1,3-diazinane-2,4-dione is a heterocyclic compound that contains a diazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-methyl-1-phenyl-1,3-diazinane-2,4-dione typically involves multi-step reactions. One common method includes the condensation of appropriate amines with diketones under controlled conditions. The reaction conditions often require specific temperatures and pH levels to ensure the correct formation of the diazinane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity, often involving continuous monitoring and adjustment of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-methyl-1-phenyl-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidized products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups attached to the diazinane ring.

    Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

6-Amino-3-methyl-1-phenyl-1,3-diazinane-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which 6-Amino-3-methyl-1-phenyl-1,3-diazinane-2,4-dione exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diazine: Another diazinane compound with similar structural features but different functional groups.

    Piperazine: A well-known diazinane derivative used in various pharmaceutical applications.

    Imidazole: A heterocyclic compound with a similar nitrogen-containing ring structure.

Uniqueness

6-Amino-3-methyl-1-phenyl-1,3-diazinane-2,4-dione is unique due to its specific functional groups and the resulting chemical properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

6-amino-3-methyl-1-phenyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C11H13N3O2/c1-13-10(15)7-9(12)14(11(13)16)8-5-3-2-4-6-8/h2-6,9H,7,12H2,1H3

InChI Key

CIAUBFMVVUKXMD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC(N(C1=O)C2=CC=CC=C2)N

Origin of Product

United States

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